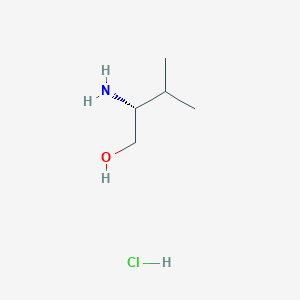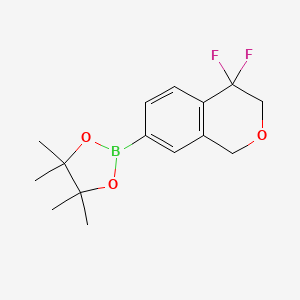
2-(4,4-Difluoroisochroman-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,4-Difluoroisochroman-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a synthetic organic compound that belongs to the class of boronic esters. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the difluoroisochroman moiety adds unique properties to the compound, making it of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Difluoroisochroman-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4,4-difluoroisochroman with a boronic ester precursor under specific conditions. The reaction may require a catalyst, such as palladium, and is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
2-(4,4-Difluoroisochroman-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The difluoroisochroman moiety can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogenated compounds and nucleophiles.
Major Products Formed
Oxidation: Formation of boronic acids.
Reduction: Formation of reduced difluoroisochroman derivatives.
Substitution: Formation of substituted boronic esters.
科学的研究の応用
2-(4,4-Difluoroisochroman-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Investigated for its potential in drug development and medicinal chemistry.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of 2-(4,4-Difluoroisochroman-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form intermediate complexes, which then react with halogenated compounds to form new carbon-carbon bonds. The difluoroisochroman moiety may also interact with specific molecular targets, influencing the compound’s reactivity and selectivity.
類似化合物との比較
Similar Compounds
Phenylboronic acid: A common boronic acid used in cross-coupling reactions.
4,4-Difluoroisochroman: A related compound with similar structural features.
Tetramethyl-1,3,2-dioxaborolane: A boronic ester with similar reactivity.
Uniqueness
2-(4,4-Difluoroisochroman-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both the difluoroisochroman and boronic ester moieties, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and materials science.
特性
分子式 |
C15H19BF2O3 |
|---|---|
分子量 |
296.12 g/mol |
IUPAC名 |
2-(4,4-difluoro-1,3-dihydroisochromen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H19BF2O3/c1-13(2)14(3,4)21-16(20-13)11-5-6-12-10(7-11)8-19-9-15(12,17)18/h5-7H,8-9H2,1-4H3 |
InChIキー |
PNCWXGFOHZAVDM-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(COC3)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



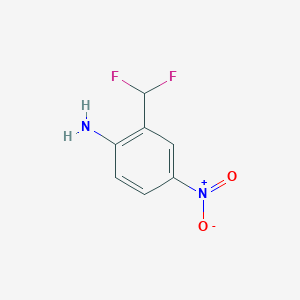
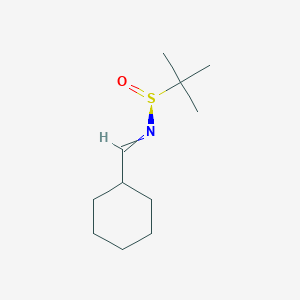
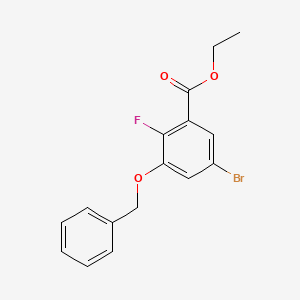
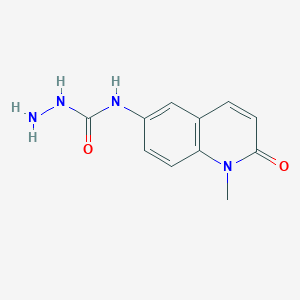
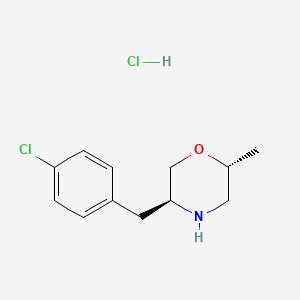
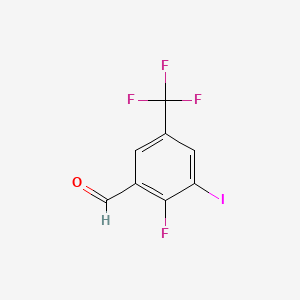
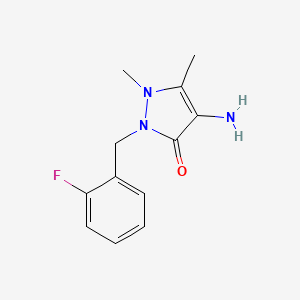
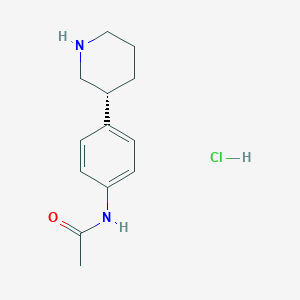
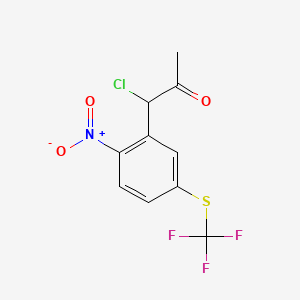
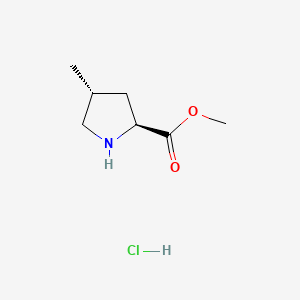

![5-oxo-5H-iMidazo[2,1-b]pyrido[3,2-e][1,3]thiazine-3-carboxylic acid](/img/structure/B14034188.png)
